Dodecyltetradecanol

Description

Properties

IUPAC Name |

2-dodecyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKOJRLFKZGIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-70-4 | |

| Record name | Dodecyltetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

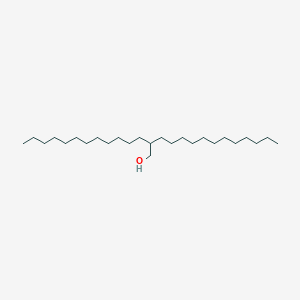

Chemical structure and molecular weight of 2-dodecyl-1-tetradecanol

Architecting Lipophilic Conjugates: A Technical Guide to 2-Dodecyl-1-tetradecanol (C26H54O)

As the field of lipid nanoparticle (LNP) engineering and immunomodulatory drug delivery advances, the structural precision of lipid excipients has become a critical focal point. This whitepaper provides an in-depth technical analysis of 2-dodecyl-1-tetradecanol , a massive, highly branched aliphatic alcohol. By examining its physicochemical properties, structural logic, and synthetic pathways, this guide serves as a foundational resource for researchers developing lipophilic adjuvants and advanced delivery systems.

Structural Logic & Physicochemical Profiling

2-Dodecyl-1-tetradecanol (CAS: 59219-70-4) is a C26 branched primary alcohol[1]. In the context of drug development, attaching linear long-chain lipids to hydrophilic active pharmaceutical ingredients (APIs) often results in conjugates with high melting points that readily crystallize, rendering them incompatible with the fluid bilayers of liposomes or LNPs.

The structural brilliance of 2-dodecyl-1-tetradecanol lies in its perfect symmetry around the beta-carbon. The main chain (tetradecanol) extends 12 carbons beyond the beta-carbon, matching the exact length of the 12-carbon (dodecyl) branch at the C2 position. This massive, symmetric "V-shaped" hydrocarbon tail fundamentally disrupts crystalline lipid packing, drastically lowering the phase transition temperature and ensuring high fluidity and integration within lipid bilayers.

Quantitative Physicochemical Data The following table summarizes the core molecular parameters of 2-dodecyl-1-tetradecanol[2]:

| Property | Value | Clinical / Chemical Significance |

| IUPAC Name | 2-dodecyltetradecan-1-ol | Defines the symmetric C12/C12 branching at C2. |

| CAS Number | 59219-70-4 | Unique identifier for regulatory sourcing[1]. |

| Molecular Formula | C26H54O | Indicates a fully saturated, stable aliphatic structure[2]. |

| Molecular Weight | 382.71 g/mol | High MW provides massive hydrophobic bulk for anchoring[2]. |

| Exact Mass | 382.417 | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |

| LogP | 9.21 | Extreme lipophilicity; guarantees near-total membrane partitioning[2]. |

| Polar Surface Area (PSA) | 20.23 Ų | Minimal polar footprint, restricted entirely to the primary hydroxyl[2]. |

Synthesis Methodology: Overcoming the Guerbet Limitation

The Causality of Synthetic Choice: Branched primary alcohols are traditionally synthesized via the Guerbet reaction (the base-catalyzed self-condensation of primary alcohols). However, the standard Guerbet reaction mechanism inherently produces an asymmetric branching point where the main chain extension is exactly two carbons longer than the branch (e.g., self-condensation of 1-tetradecanol yields 2-dodecylhexadecan-1-ol).

Because 2-dodecyl-1-tetradecanol requires perfect C12/C12 symmetry, a standard Guerbet self-condensation cannot be used. While a cross-Guerbet reaction between 1-dodecanol and 1-tetradecanol is possible, it yields a statistical mixture of four different alcohols, making purification at scale highly inefficient. Therefore, the Malonic Ester Synthesis is the preferred self-validating protocol for yielding high-purity, symmetric 2-dodecyl-1-tetradecanol.

Protocol 1: High-Purity Synthesis via Malonic Ester Route

This protocol ensures absolute regiocontrol over the symmetric branching.

-

Double Alkylation:

-

Procedure: To a rigorously anhydrous solution of sodium ethoxide (2.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 minutes to form the enolate. Slowly add 1-bromododecane (2.1 eq) and reflux for 12 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The reaction is complete when the intermediate mono-alkylated spot is fully consumed, yielding diethyl didodecylmalonate.

-

-

Saponification & Decarboxylation:

-

Procedure: Add KOH (3.0 eq) in a water/ethanol mixture and reflux for 4 hours to yield didodecylmalonic acid. Acidify with 1M HCl and extract with dichloromethane. Isolate the diacid and heat neat at 160–180°C until CO₂ evolution ceases (approx. 2 hours).

-

Validation: Fourier-transform infrared spectroscopy (FTIR) must show the disappearance of the split diacid carbonyl stretches and the emergence of a single aliphatic carboxylic acid C=O stretch at ~1710 cm⁻¹, confirming the formation of 2-dodecyltetradecanoic acid.

-

-

Reduction:

-

Procedure: Dissolve the 2-dodecyltetradecanoic acid in anhydrous THF. Slowly add this to a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in THF at 0°C. Reflux for 6 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate.

-

Validation: ¹H NMR (CDCl₃) must confirm the disappearance of the carboxylic acid proton and the appearance of a triplet-like multiplet at ~3.5 ppm, corresponding to the newly formed -CH₂OH protons of 2-dodecyl-1-tetradecanol.

-

Application Workflow: Engineering Lipophilic MDP for LNPs

The primary advanced application of 2-dodecyl-1-tetradecanol is acting as a massive aliphatic aglycon in the synthesis of lipophilic derivatives of muramyl dipeptide (MDP)[3]. MDP is a potent immunomodulator, but its high water solubility leads to rapid systemic clearance. By conjugating MDP to 2-dodecyl-1-tetradecanol, researchers create a lipophilic prodrug that can be stably anchored into the lipid bilayer of LNPs, dramatically enhancing its adjuvant properties and targeting capabilities[4].

Protocol 2: Synthesis of Lipophilic MDP Glycosides

-

Oxazoline Formation: Convert peracetylated N-acetylglucosamine to its oxazoline derivative using a Lewis acid catalyst (e.g., TMSOTf) in anhydrous dichloroethane[5].

-

Glycosylation: Introduce 2-dodecyl-1-tetradecanol (1.2 eq) to the oxazoline intermediate.

-

Causality: The extreme lipophilicity (LogP 9.21) of the C26 chain drives the solubility of the carbohydrate intermediate in organic solvents, facilitating high-yield glycosylation[5].

-

-

Peptide Coupling: Following deprotection and conversion to the muramic acid derivative, couple the lipid-anchored carbohydrate to the dipeptide (L-Ala-D-isoGln) using N-hydroxysuccinimide (NHS) and EDC[5].

-

Validation: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the exact mass of the final lipophilic MDP conjugate prior to microfluidic LNP formulation.

-

Process Visualization

The following diagram maps the logical progression from the chemical synthesis of the symmetric C26 lipid tail to its final application in LNP-based immunomodulation.

Synthesis of 2-dodecyl-1-tetradecanol and its integration pathway into LNP adjuvants.

References

-

LookChem - Cas 59219-70-4, DODECYLTETRADECANOL Identification & Properties. Retrieved from:[Link]

-

ChemSrc - 59219-70-4 DODECYLTETRADECANOL Physical and Chemical Properties. Retrieved from:[Link]

-

ResearchGate (V.O. Kuryanov et al.) - Dialkylmethyl beta-glycosides of N-acetylmuramyl-L-Alanyl-D-isoglutamine. Retrieved from:[Link]

Sources

Introduction: The Significance of Thermal-Fluidity Properties in High-Performance Applications

An In-depth Technical Guide to the Viscosity Index and Pour Point of Dodecyltetradecanol

Dodecyltetradecanol, a 26-carbon (C26) branched-chain primary alcohol, belongs to the class of Guerbet alcohols. These compounds are distinguished by their unique β-branched structure, which imparts a range of advantageous physicochemical properties not found in their linear-chain isomers.[1][2][3] For researchers, scientists, and drug development professionals, understanding the rheological and low-temperature characteristics of excipients and base oils is paramount. The viscosity index (VI) and pour point are two critical parameters that define the operational range and stability of a formulation.

This technical guide provides a detailed examination of the viscosity index and pour point of dodecyltetradecanol. It moves beyond a simple recitation of data to explore the underlying molecular principles that govern these properties. We will detail the standardized methodologies for their determination, explain the causality behind experimental choices, and discuss the implications of these properties for applications ranging from advanced lubricants to sophisticated cosmetic and pharmaceutical formulations.[1][2]

Part 1: The Molecular Basis of Performance: A Structure-Property Deep Dive

The exceptional properties of dodecyltetradecanol are a direct consequence of its molecular architecture. Unlike its linear C26 counterpart, which would be a waxy solid at room temperature, dodecyltetradecanol is a liquid with a broad functional temperature range.[2][3] This is entirely attributable to the branching at the β-carbon position.

The Role of β-Branching in Low-Temperature Fluidity (Pour Point)

The pour point signifies the lowest temperature at which a liquid will flow under standardized conditions.[4][5] For long-chain alcohols, this is dictated by the energy required to overcome intermolecular forces and transition from a solidified, crystalline state to a liquid state.

-

Linear Alcohols: Straight-chain molecules can pack together efficiently into a dense, ordered crystalline lattice. This close packing maximizes van der Waals interactions, requiring significant thermal energy to disrupt, resulting in relatively high melting and pour points.

-

Guerbet Alcohols: The side chain at the β-position in dodecyltetradecanol acts as a steric hindrance, physically preventing the molecules from aligning in an ordered, compact structure.[2][3] This disruption of the crystal lattice significantly weakens the collective intermolecular forces, meaning less thermal energy is needed to maintain fluidity. Consequently, Guerbet alcohols exhibit dramatically lower melting points and pour points than their linear isomers.[1][2][3]

Caption: Impact of β-branching on molecular packing and pour point.

Viscosity and the Viscosity Index (VI)

Viscosity is a measure of a fluid's resistance to flow, arising from intermolecular forces like van der Waals forces and, in alcohols, hydrogen bonding.[6] While the long hydrocarbon chains of dodecyltetradecanol ensure substantial van der Waals forces, leading to a higher viscosity than shorter-chain alcohols, the more critical parameter for performance is the Viscosity Index (VI).[6][7]

The VI is a dimensionless number that quantifies the stability of viscosity with changing temperature.[8][9][10] A high VI indicates that the viscosity changes relatively little over a wide temperature range, which is a hallmark of a high-performance fluid.[11][12] The branched structure of Guerbet alcohols contributes to a more stable viscosity profile compared to many conventional linear molecules, making them desirable for applications requiring consistent performance from a cold start to high operating temperatures.[10][13]

Part 2: Quantitative Physicochemical Data

While specific experimental data for dodecyltetradecanol (C26) is not widely published, its properties can be reliably inferred from well-characterized analogous Guerbet alcohols. The following table summarizes key data, with values for the well-documented C20 Guerbet alcohol (2-octyldodecanol) provided for a direct, authoritative comparison.

| Property | Dodecyltetradecanol (C26) | 2-Octyldodecanol (C20) - Reference | Rationale / Significance |

| Molecular Formula | C₂₆H₅₄O | C₂₀H₄₂O[14] | Defines the molecule's composition and size. |

| Molecular Weight | 382.7 g/mol | 298.55 g/mol [14] | Influences properties like boiling point and viscosity. |

| Appearance | Clear, colorless to yellowish, oily liquid | Clear, colorless to yellowish, oily liquid[14] | Guerbet alcohols are typically liquid at ambient temperatures. |

| Pour Point | Expected to be very low (< -15 °C) | - | The β-branched structure severely hinders crystallization, ensuring fluidity at low temperatures.[2][3] |

| Melting Point | - | -1 to 1 °C[14] | The low melting point of the C20 analogue strongly supports the expectation of a very low pour point for C26. |

| Viscosity Index (VI) | Expected to be high | - | Guerbet alcohols are known for their excellent lubricity and stability, characteristic of fluids with a high VI.[1][2] |

Part 3: Standardized Testing Methodologies & Experimental Protocols

To ensure data is reproducible and comparable across laboratories, standardized test methods are essential. The American Society for Testing and Materials (ASTM) provides the authoritative protocols for determining pour point and viscosity index.

Protocol 1: Pour Point Determination via ASTM D97

The ASTM D97 method is the standard procedure for determining the pour point of petroleum products and is applicable to long-chain alcohols.[4][5][15][16] Its objective is to find the lowest temperature at which the sample will continue to flow when cooled under prescribed conditions.

Experimental Rationale:

The protocol is designed to promote the formation of a wax crystal lattice in a controlled manner. The specified cooling rates and handling procedures are critical for reproducibility. Disturbing the sample during cooling can break the delicate network of solidified molecules, leading to an erroneously low (and non-representative) pour point reading.[15] The final reported value is 3°C higher than the temperature of solidification to define the "pour point" as the temperature at which flow is just possible.[16][17]

Step-by-Step Methodology:

-

Sample Preparation: The specimen is heated to a specified temperature (e.g., 45°C) in a bath to dissolve any existing wax crystals and ensure a uniform thermal history.[16][17]

-

Apparatus Assembly: The heated sample is poured into a standard test jar to a marked level. A thermometer is fitted through a cork, ensuring its bulb is positioned correctly within the sample.

-

Controlled Cooling: The test jar is placed into a cooling jacket and then into a cooling bath maintained at a specified temperature. For pour points above -33°C, a series of cooling baths at progressively lower temperatures is used.[15][16]

-

Observation: When the sample temperature is 9°C above the expected pour point, the jar is removed from the jacket and tilted to check for movement. This is repeated at every 3°C interval.[15] The entire procedure of removing and returning the jar should not exceed 3 seconds.

-

Determining the No-Flow Point: The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds. The temperature on the thermometer at this point is recorded.

-

Calculation and Reporting: The Pour Point is calculated by adding 3°C to the temperature recorded in the previous step.[15][17]

Caption: Experimental workflow for Pour Point determination (ASTM D97).

Protocol 2: Viscosity Index Calculation via ASTM D2270

The ASTM D2270 standard practice outlines the procedure for calculating the VI from kinematic viscosity measurements.[11][12] The VI is not measured directly but is derived from the viscosity of the fluid at two standard temperatures: 40°C and 100°C.[8][10][18]

Experimental Rationale:

The choice of 40°C and 100°C provides two well-separated data points that are relevant to typical machinery operating temperatures. The calculation itself is an empirical method that compares the change in viscosity of the test sample to the change in viscosity of two reference oil series.[8][13] One reference series has a very low dependence on temperature (defined as a VI of 100), and the other has a very high dependence (defined as a VI of 0). The VI of the test sample indicates where its viscosity-temperature behavior falls between these two extremes.[8][13]

Step-by-Step Methodology:

-

Measure Kinematic Viscosity at 100°C (Y): Using a calibrated capillary viscometer (per ASTM D445), determine the kinematic viscosity of the dodecyltetradecanol sample at 100°C. Let this value be 'Y' (in mm²/s or cSt).[12][18]

-

Measure Kinematic Viscosity at 40°C (U): Using the same method, determine the kinematic viscosity of the sample at 40°C. Let this value be 'U'.[12][18]

-

Determine Reference Values (L and H): From the tables provided in the ASTM D2270 standard, find the values for 'L' and 'H' that correspond to the measured kinematic viscosity at 100°C (Y).[8][18]

-

L: The kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the sample.

-

H: The kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the sample.

-

-

Calculate the Viscosity Index (VI): Use the appropriate formula based on the relationship between U and H:

-

If U ≤ H: VI = [((L - U) / (L - H))] * 100

-

If U > H, a different logarithmic formula provided in the standard must be used.

-

-

Reporting: Report the result rounded to the nearest whole number.[18]

Caption: Workflow for Viscosity Index calculation (ASTM D2270).

Conclusion

Dodecyltetradecanol stands as an exemplary case of rational molecular design yielding superior performance characteristics. Its defining β-branched Guerbet structure is directly responsible for its excellent low-temperature fluidity, resulting in a very low pour point, and its stable viscosity profile across a wide temperature range, indicative of a high viscosity index. These properties make it a highly valuable compound for drug development, cosmetic formulation, and high-performance lubrication, where consistency and reliability under varying thermal conditions are not just desirable, but essential. The standardized protocols of ASTM D97 and D2270 provide the necessary framework for quantifying these critical attributes, ensuring that formulation scientists and researchers can confidently predict and validate the performance of dodecyltetradecanol in their specific applications.

References

- How to Calculate the Viscosity Index of a Lubricant. (n.d.).

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025, November 14). MDPI.

- ASTM D97 Test Method for Pour Point. (n.d.). Ayalytcial.

- Pour Point of Petroleum Products. (2008, September 15). ASTM International.

- ASTM D97-09 - Standard Test Method for Pour Point of Petroleum Products. (2009, April 15). ASTM International.

- ASTM D2270. (n.d.). SPL.

- Guerbet Compounds. (2011, December 22). AOCS.

- D97 Standard Test Method for Pour Point of Petroleum Products. (2022, November 29). ASTM International.

- Viscosity Index Calculator (ASTM D2270). (n.d.). Functional Products Inc.

- Pour Point of Petroleum Products. (n.d.). ASTM International.

- D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (2024, May 13). ASTM International.

- How to Calculate the Viscosity Index of a Lubricant? (n.d.). Martests Instrument.

- An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development. (n.d.). Benchchem.

- Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. (2010, March 17). Cosmetics & Toiletries.

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2026, January 9). ResearchGate.

- Physical and Chemical Properties of Alcohols. (2024, November 19). MolecularCloud.

- 2-Decyl-1-tetradecanol. (n.d.). Sigma-Aldrich.

- Structure-Property Relations for Alkanes and Alcohols. (n.d.). ChemEd X.

- A Brief Review of the Relationships Between Monolayer Viscosity, Phase Behavior, Surface Pressure and Temperature Using a Simple Monolayer Viscometer. (n.d.). PMC.

- 2-Decyl-1-tetradecanol. (n.d.). Sigma-Aldrich.

- 2-Decyl-1-tetradecanol. (n.d.). Santa Cruz Biotechnology.

- Chemical Safety Data Sheet MSDS / SDS - 2-DECYL-1-TETRADECANOL. (2026, January 17). ChemicalBook.

- Quantitative Structure-Property Relationship: XIII. Properties of Aliphatic Alcohols. (2025, August 10). ResearchGate.

- 2-Decyl-1-tetradecanol. (n.d.). Tokyo Chemical Industry Co., Ltd.

- 8.2: Structural and Physical Properties of Alcohols. (2015, July 14). Chemistry LibreTexts.

- Viscosity index. (n.d.). Anton Paar Wiki.

- Viscosity classifications. (n.d.). Chevron Marine Products.

- Oil Viscosity Explained: Understanding the Viscosity Index of Motor Oils. (n.d.). Valvoline™ Global.

- The viscosity index of lubricants explained. (2024, October 25). Interflon.

Sources

- 1. mdpi.com [mdpi.com]

- 2. aocs.org [aocs.org]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. ecommerce.sist.si [ecommerce.sist.si]

- 5. store.astm.org [store.astm.org]

- 6. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 7. Structure-Property Relations for Alkanes and Alcohols [chemedx.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]

- 10. interflon.com [interflon.com]

- 11. ASTM D2270 – SPL [spllabs.com]

- 12. D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C [store.astm.org]

- 13. chevronmarineproducts.com [chevronmarineproducts.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 16. nazhco.com [nazhco.com]

- 17. img.waimaoniu.net [img.waimaoniu.net]

- 18. martests.com [martests.com]

The Critical Micelle Concentration of 2-Dodecyltetradecanol Derivatives: A Technical Whitepaper on C26 Guerbet Surfactants

Executive Summary

In advanced formulation science—ranging from Enhanced Oil Recovery (EOR) to the design of Lipid Nanoparticles (LNPs) for mRNA delivery—the thermodynamic stability of micellar and bilayer structures is paramount. 2-Dodecyltetradecanol is a highly branched, 26-carbon (C26) primary alcohol synthesized via the base-catalyzed Guerbet condensation reaction [[1]](). Due to their massive hydrophobic weight, surfactant derivatives of this C26 alcohol exhibit exceptionally low critical micelle concentrations (CMCs), often plunging into the sub-micromolar range 2.

This whitepaper provides an in-depth mechanistic analysis of C26 Guerbet derivatives, detailing the thermodynamics of their micellization, comparative CMC data, and a self-validating experimental protocol for quantifying ultra-low CMCs.

Mechanistic Principles: The "Guerbet Effect" and Micellization Thermodynamics

The critical micelle concentration is governed by the standard free energy of micellization (

Causality Behind the Molecular Design

The Guerbet reaction introduces a massive mid-chain branch (e.g., a 12-carbon alkyl group at the beta-position of a 14-carbon primary alcohol, yielding 2-dodecyltetradecanol) 1. This steric bulk disrupts crystalline packing, drastically lowering the Krafft point and allowing the C26 surfactant to remain liquid and highly soluble at low temperatures [[1]]().

Consequently, the surfactant can achieve micellization rather than precipitation. The immense hydrophobic volume creates a severe thermodynamic penalty for remaining unassociated in water, pushing the CMC down significantly while maintaining a highly fluid interfacial film [[3]]().

Fig 1: Synthesis and derivatization pathways of 2-dodecyltetradecanol.

Quantitative Data: CMC Profiles of Guerbet Derivatives

The exact CMC of a 2-dodecyltetradecanol derivative depends heavily on the hydrophilicity and ionic nature of its headgroup. Below is a comparative summary of CMC values and surface tensions (

| Derivative Class | Headgroup Type | Approx. CMC (mol/L) | Surface Tension at CMC ( | Key Application |

| Guerbet Ethoxylates | Nonionic (EO chains) | 30.3 – 38.0 mN/m | Enhanced Oil Recovery (EOR) 2 | |

| Guerbet Amine-Oxides | Zwitterionic | 24.7 mN/m | Interfacial Tension Reduction [[4]]() | |

| Guerbet Alkyl Polyglucosides | Nonionic (Sugar) | 25.87 mN/m | Emulsification / Wetting 5 | |

| Guerbet Ether Sulfates | Anionic | High-Salinity EOR 6 |

Experimental Methodology: Precision Determination of Ultra-Low CMCs

When dealing with C26 Guerbet derivatives, traditional conductivity or dye-micellization assays fail due to the ultra-low CMC range (

Step-by-Step Protocol

Step 1: Preparation of Surfactant Stock

-

Causality: Trace organic impurities can artificially depress the surface tension, creating false CMC readings.

-

Action: Use only ultra-pure Milli-Q water (18.2 MΩ·cm) and glassware baked at 400°C. Dissolve the 2-dodecyltetradecanol derivative to a concentration of

M. For highly hydrophobic derivatives, prolonged sonication (30 mins) at 40°C is required to ensure complete dissolution.

Step 2: Serial Dilution and Equilibration

-

Causality: Large, branched hydrophobes exhibit exceptionally slow diffusion kinetics to the air-water interface.

-

Action: Prepare a logarithmic concentration gradient (

M to

Step 3: Pyrene Probe Addition (Fluorometry)

-

Causality: Pyrene is a highly hydrophobic fluorescent probe. The ratio of its first to third vibronic emission peaks (

) is highly sensitive to the local dielectric constant. In bulk water, -

Action: Spike each equilibrated vial with a 1 µM final concentration of pyrene.

Step 4: Data Acquisition and Extraction

-

Tensiometry: Measure surface tension (

) using a platinum Wilhelmy plate. Plot -

Fluorometry: Excite the samples at 334 nm and record emission spectra (350–450 nm). Plot

vs.

Fig 2: Dual-method experimental workflow for determining ultra-low CMCs.

Applications Driven by CMC Profiles

Enhanced Oil Recovery (EOR)

C26 and C28 Guerbet ether sulfates are considered the "gold standard" for EOR applications [[6]](). They generate thermodynamically stable microemulsions with crude oil, dropping the interfacial tension to ultra-low levels 4. The ultra-low CMC ensures that the surfactant remains active in micellar form and does not completely partition out or adsorb onto porous rock surfaces at low injection concentrations 2.

Lipid Nanoparticles (LNPs) & Drug Delivery

In nanomedicine, PEGylated lipids are utilized to prevent opsonization and clearance of LNPs. Utilizing a C26 Guerbet alcohol as the hydrophobic anchor provides immense anchoring energy into the LNP bilayer. Because the CMC of the free C26 PEG-lipid is extremely low, the thermodynamic equilibrium strongly favors retention within the LNP rather than premature desorption into the bloodstream, thereby extending the circulation half-life of the therapeutic payload.

References

-

[2] Title: Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali. Source: ACS Publications. URL: 2

-

[4] Title: Synthesis of Guerbet Amine-Oxide for Enhanced Oil Recovery. Source: Semantic Scholar. URL: 4

-

[3] Title: Does hydrophobe branching make a surfactant more or less hydrophilic? Source: FIRP. URL: 3

-

[5] Title: Study of the Synthesis of Branched Chain Alkyl Polyglucosides from Guerbet Alcohol in an Acid/Phase Transfer Catalyst System and Their Properties. Source: ResearchGate. URL: 5

-

[6] Title: Method of manufacture and use of large hydrophobe ether sulfate surfactants in enhanced oil recovery (EOR) applications. Source: Google Patents. URL:6

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. es.firp-ula.org [es.firp-ula.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US20110071057A1 - Method of manufacture and use of large hydrophobe ether sulfate surfactants in enhanced oil recovery (eor) applications - Google Patents [patents.google.com]

Refractive index and optical properties of dodecyltetradecanol

An In-depth Technical Guide to the Refractive Index and Optical Properties of Dodecyltetradecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Dodecyltetradecanol

Dodecyltetradecanol, also known by its IUPAC name 2-Decyl-1-tetradecanol, is a 24-carbon branched-chain fatty alcohol.[1][2][3] It belongs to a class of compounds known as Guerbet alcohols, which are prized for their unique physicochemical properties compared to their linear-chain isomers.[1][4][5][6][7] Produced through the self-condensation of C12 alcohols, this branched structure results in a substance that is a clear, colorless, and odorless liquid at room temperature with excellent thermal and oxidative stability.[1][5]

In the realm of pharmaceutical sciences and drug development, dodecyltetradecanol is not merely an inert ingredient. It serves as a versatile excipient, primarily functioning as an emollient, a viscosity-controlling agent, and, most critically, a chemical penetration enhancer for topical and transdermal drug delivery systems.[1][8] Its molecular structure enables it to reversibly interact with and disrupt the highly organized lipid matrix of the stratum corneum, the primary barrier of the skin.[1][8] This action facilitates the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. Understanding its optical properties, particularly its refractive index, is crucial for formulating stable, effective, and aesthetically pleasing drug products, such as clear emulsions.[9][10]

Core Physicochemical Properties

A precise understanding of dodecyltetradecanol's physical properties is foundational to its application in formulation science. The following table summarizes its key quantitative data.

| Property | Value | References |

| Synonyms | 2-Decyl-1-tetradecanol, 2-Decyltetradecanol | [2][11] |

| Molecular Formula | C₂₄H₅₀O | [2][3] |

| Molecular Weight | 354.65 g/mol | [2][11] |

| CAS Number | 58670-89-6 | [2][11] |

| Appearance | Colorless Liquid | [1][12] |

| Refractive Index (n20/D) | 1.457 | [11] |

| Density | 0.842 g/mL at 25 °C | [11][12] |

| Melting Point | 17-20 °C | [11][12] |

| Boiling Point | 271-275 °C at 33 mmHg | [11] |

| Water Solubility | 0.001 g/L at 23 °C (insoluble) | [12] |

The Critical Role of Refractive Index in Formulations

The refractive index (RI) of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental optical parameter that dictates the bending of light as it passes from one medium to another, a phenomenon governed by Snell's Law.[9][13][14] For formulation scientists, the refractive index is not just a theoretical value; it is a critical tool for engineering the physical appearance and stability of multi-phase systems like emulsions.

When the refractive indices of the oil phase and the water phase in an emulsion are equal (a state known as "index matching"), light passes through the interface between droplets without being scattered.[9][10] This lack of light scattering is what transforms a typically white, opaque emulsion into a clear, transparent, or translucent one.[10] Achieving such clarity is often a primary goal in the development of cosmetic and pharmaceutical products to enhance consumer appeal and product elegance. Dodecyltetradecanol, with a refractive index of approximately 1.457, is a valuable component in the formulator's toolkit for achieving this goal, as it can be blended with other oils to match the RI of an aqueous phase, which in turn can be adjusted upwards from water's RI of ~1.333 using glycols or other excipients.[9][13]

Protocol for Measuring the Refractive Index of Dodecyltetradecanol

The determination of a liquid's refractive index is a standard and highly accurate analytical procedure. The Abbe refractometer is the most common instrument for this purpose. The following protocol provides a self-validating system for obtaining a precise RI measurement.

Causality Behind Experimental Choices:

-

Wavelength Specificity (Sodium D-line, 589 nm): Refractive index is dependent on the wavelength of light. Using a standardized monochromatic light source ensures that measurements are repeatable and comparable across different laboratories.

-

Stringent Temperature Control (20°C ± 0.1°C): Refractive index is highly sensitive to temperature changes; for most liquids, it decreases as temperature increases.[15][16] Maintaining a constant, defined temperature with a circulating water bath is the most critical factor for accuracy.

-

Instrument Calibration: Calibrating with a standard of known RI, such as distilled water (n20/D ≈ 1.3330), verifies that the instrument is functioning correctly and ensures the trustworthiness of the subsequent measurements.

Step-by-Step Methodology:

-

Instrument Preparation and Calibration:

-

Turn on the refractometer's light source.

-

Connect the instrument's prisms to a circulating water bath set to precisely 20.0 °C. Allow 15-20 minutes for the temperature to equilibrate.

-

Clean the surfaces of the fixed and hinged prisms using a soft lens tissue dampened with ethanol, followed by a dry tissue to ensure they are completely clean and dry.

-

Calibrate the instrument by placing a few drops of distilled water onto the fixed prism. Close the hinged prism and lock it.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

-

The reading should correspond to the known refractive index of water at 20°C. If not, adjust the instrument's calibration screw as per the manufacturer's instructions.

-

-

Sample Measurement:

-

Clean the prisms again as described above.

-

Using a clean pipette, apply 2-3 drops of dodecyltetradecanol to the surface of the fixed prism, ensuring the surface is fully covered.

-

Close the hinged prism firmly to spread the liquid into a thin, uniform film.

-

Allow approximately 2-3 minutes for the sample to reach thermal equilibrium with the prisms.

-

Look through the eyepiece and turn the measurement knob to bring the shadow's edge into the field of view.

-

If the dividing line appears blurry or has a colored fringe (chromatic aberration), adjust the compensator dial until the line is sharp and achromatic.

-

Precisely align the sharp dividing line with the center of the crosshairs.

-

-

Data Acquisition and Cleaning:

-

Press the switch to illuminate the internal scale and record the refractive index value to four decimal places.[17]

-

Perform the measurement in triplicate to ensure reproducibility. The values should agree within ±0.0002.

-

Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement is complete.

-

Experimental Workflow Diagram

Caption: Workflow for the precise measurement of refractive index using an Abbe refractometer.

Application in Drug Delivery: A Mechanistic View

The utility of dodecyltetradecanol in advanced drug development extends beyond its optical properties. Its primary role is as a highly effective penetration enhancer in topical formulations.[1] The branched, lipophilic structure of the molecule allows it to insert itself into the intercellular lipid bilayers of the stratum corneum.[1][8] This intercalation disrupts the tight, crystalline packing of the lipids (ceramides, cholesterol, and fatty acids), leading to a temporary and reversible increase in the fluidity of this barrier layer.[8] This fluidization creates transient pathways, increasing the diffusion coefficient of a co-administered API through the skin.

Mechanism of Skin Permeation Enhancement

Caption: Mechanism of dodecyltetradecanol as a skin permeation enhancer for APIs.

Conclusion

Dodecyltetradecanol is a high-value excipient for scientists in drug development and formulation. Its defining optical characteristic, a refractive index of 1.457 at 20°C, provides a key parameter for engineering optically transparent delivery systems. This property, combined with its functions as an emollient and a mechanistically significant penetration enhancer, makes it a multifunctional tool. A thorough understanding and precise measurement of its refractive index are essential for leveraging its full potential in creating sophisticated, stable, and effective pharmaceutical products. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the unique properties of this versatile Guerbet alcohol.

References

- 2-Decyl-1-tetradecanol 2-Decyltetradecanol. Sigma-Aldrich.

- Application of 2-Decyl-1-tetradecanol in Pharmaceutical Preparations: Applic

- Application Notes and Protocols for 2-Decyl-1-tetradecanol in Topical Drug Delivery Systems. Benchchem.

- Guerbet Alcohol G 20.

- Refractive index of some alcohols and saturated hydrocarbons at 6328 A. University of Victoria/University of Alberta.

- 2-Decyl-1-tetradecanol 97%. Sigma-Aldrich.

- Guerbet alcohols and methods for preparing and using same.

- An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development. Benchchem.

- A Review of Guerbet Alcohols and Their Esters: Synthesis, Applic

- Guerbet Compounds. AOCS.

- 2-Decyl-1-tetradecanol 2-Decyltetradecanol. Sigma-Aldrich.

- Refractive index matching and clear emulsions. Journal of Cosmetic Science.

- Refractive index matching and clear emulsions.

- Refractive index matching and clear emulsions. Semantic Scholar.

- The role of the refractive index in white and transparent emulsions. Cosmetic Ingredients.

- 2-Decyl-1-tetradecanol | CAS 58670-89-6. Santa Cruz Biotechnology.

- How To Measure A Refractive Index. YouTube.

- Densities and refractive indices of pure alcohols as a function of temperature.

- 2-DECYL-1-TETRADECANOL - Safety D

- 1-Tetradecanol, 2-decyl- - Substance Details. US EPA.

- Refractive index, density, molar refraction and polarizability constant of substituted-2,3‐dihydroquinazolin‐4. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. US9840449B2 - Guerbet alcohols and methods for preparing and using same - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. aocs.org [aocs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Refractive index matching and clear emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of the refractive index in white and transparent emulsions – Cosmetic Ingredients [cosmetic-ingredients.co.za]

- 11. 2-癸基-1-十四醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-DECYL-1-TETRADECANOL - Safety Data Sheet [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Biosynthesis of Long-Chain Branched Alcohols: A Technical Guide to Metabolic Engineering and Pathway Optimization

Executive Summary

The transition from petroleum-derived chemicals to sustainable biomanufacturing requires the synthesis of molecules with precise physicochemical properties. Branched long-chain fatty alcohols (BLFLs) in the C12–C18 range are highly sought after for advanced biofuels, lubricants, and specialty surfactants. The presence of methyl branches disrupts the highly ordered Van der Waals packing of aliphatic chains, significantly lowering the cloud point and improving cold-flow properties compared to straight-chain counterparts[1]. This whitepaper provides an in-depth analysis of the metabolic engineering strategies required to biosynthesize BLFLs, focusing on modular pathway design, enzymatic causality, and self-validating experimental frameworks.

Mechanistic Causality in Biosynthetic Pathways

The biosynthesis of branched alcohols is fundamentally constrained by the carbon chain length and the availability of branched precursors. Historically, engineering efforts focused on short-to-medium chain branched alcohols.

-

Short-to-Medium Chain (C5–C8): These are typically accessed via the isoprenoid pathway[2] or the Ehrlich degradation pathway. By engineering the chain elongation activity of 2-isopropylmalate synthase (LeuA) and altering the substrate specificity of downstream keto-acid decarboxylases, researchers have expanded the natural metabolic network to produce nonnatural C5–C8 alcohols[3]. However, this pathway is sterically limited and cannot access the C12–C18 range.

-

Long-Chain (C12–C18): To achieve longer chain lengths, the endogenous Fatty Acid Synthesis (FAS) pathway must be hijacked. Natural FAS in Escherichia coli is highly selective for straight-chain primers (acetyl-CoA). Synthesizing BLFLs requires a modular retro-biosynthetic approach that forces the FAS machinery to accept branched α-keto acids (derived from branched-chain amino acid biosynthesis) as initiation primers[1].

The Modular FAS Approach

To prevent metabolic bottlenecking and intermediate toxicity, the BLFL pathway is decoupled into three distinct functional modules[1]:

-

Precursor Supply (Module 1): Upregulation of ilvBN/C/D redirects pyruvate into branched α-keto acids (e.g., 4-methyl-2-oxopentanoic acid).

-

FAS Elongation (Module 2): A promiscuous initiation enzyme (e.g., FabH from Bacillus subtilis) is introduced to preferentially condense branched precursors with malonyl-ACP, initiating the FAS cycle.

-

Alcohol Formation (Module 3): Acyl-ACP reductases (AAR) and aldehyde reductases (ADR) pull the elongated branched acyl-ACP out of the FAS cycle, reducing it to the final fatty alcohol. This step is thermodynamically driven but heavily dependent on NADPH availability[4].

Modular pathway for branched long-chain fatty alcohol biosynthesis in E. coli.

Quantitative Landscape of Branched Alcohols

The table below summarizes the metabolic capabilities of engineered E. coli across different chain lengths and pathways, highlighting the titer gaps that systems optimization aims to close.

| Product Class | Representative Compound | Chain Length | Biosynthetic Pathway | Microbial Host | Max Reported Titer | Reference |

| Branched Short-Chain | Isopentenol | C5 | Isoprenoid (MVA) | E. coli | >1 g/L | George et al.[2] |

| Branched Medium-Chain | 3-Methyl-1-pentanol | C6 | Expanded Ehrlich | E. coli | ~10–50 mg/L | Zhang et al.[3] |

| Branched Long-Chain | Iso- / Anteiso- Fatty Alcohols | C12–C18 | Modular FAS | E. coli | 350 mg/L | Jiang et al.[1] |

Self-Validating Experimental Protocol: BLFL Optimization

To achieve high titers of BLFLs (up to 350 mg/L)[1], researchers must balance enzyme expression to avoid depleting the intracellular malonyl-CoA pool or causing redox imbalance. The following step-by-step methodology outlines a self-validating system for engineering and quantifying BLFL production.

Step 1: Modular Plasmid Assembly

-

Methodology: Clone the three pathway modules (Precursor, Elongation, Reduction) into separate expression vectors with varying origins of replication (e.g., ColE1, p15A, pSC101) and inducible promoters (e.g., T7, Trc, pBAD).

-

Causality: Decoupling the pathway allows for multivariate combinatorial tuning. High-copy expression of all enzymes simultaneously causes severe metabolic burden and growth arrest.

-

Validation Checkpoint: Perform SDS-PAGE and targeted proteomics to confirm that the ratio of FabH (initiator) to AAR (terminator) matches the designed plasmid copy numbers.

Step 2: Combinatorial Pathway Balancing

-

Methodology: Co-transform the modular plasmids into an E. coli chassis (e.g., BL21(DE3) or a fadD knockout strain to prevent fatty acid degradation)[4].

-

Causality: A fadD deletion ensures that any free fatty acids generated by off-target thioesterase activity are not re-routed into the β-oxidation cycle, preserving the carbon flux for alcohol reduction.

-

Validation Checkpoint: Monitor cell growth kinetics (OD600). Strains exhibiting premature stationary phase indicate toxic accumulation of intermediate α-keto acids; adjust the induction strength of Module 2 accordingly.

Step 3: Fed-Batch Fermentation with In Situ Extraction

-

Methodology: Culture the optimized strain in a bioreactor using a glucose fed-batch strategy. Overlay the culture with 20% (v/v) dodecane.

-

Causality: Long-chain alcohols are highly hydrophobic and intercalate into the bacterial lipid bilayer, causing membrane fluidization and cell death. The dodecane overlay acts as an in situ thermodynamic sink, continuously partitioning the BLFLs away from the cells and driving the biosynthetic equilibrium forward[1].

-

Validation Checkpoint: Monitor extracellular acetate levels via HPLC. Acetate accumulation indicates carbon overflow; adjust the glucose feed rate to maintain carbon-limited growth.

Step 4: GC-MS/FID Quantification

-

Methodology: Harvest the dodecane layer. Derivatize the samples using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a Flame Ionization Detector (FID).

-

Causality: Standard GC cannot easily resolve straight-chain alcohols from their iso- and anteiso-branched isomers. Derivatization and MS fragmentation analysis are required to confirm the exact position of the methyl branch.

-

Validation Checkpoint: Use authentic synthetic standards of iso-C14, anteiso-C15, and straight-chain C14/C16 alcohols to validate retention times. The system is validated when the mass fragmentation pattern matches the synthetic standard library.

Self-validating experimental workflow for BLFL optimization and quantification.

Systems Optimization & Bottleneck Resolution

Despite successful proof-of-concept synthesis, commercial scale-up of BLFLs faces distinct metabolic bottlenecks[4]:

-

The Redox Sink: The conversion of branched acyl-ACP to a fatty alcohol by AAR and ADR requires two equivalents of NADPH. In highly engineered strains, NADPH depletion becomes the rate-limiting step. Solution: Co-overexpression of the membrane-bound transhydrogenase pntAB or rewiring the carbon flux through the Pentose Phosphate Pathway (PPP) can regenerate the necessary NADPH pool.

-

Precursor Competition: Endogenous FabH strongly prefers acetyl-CoA. Even with a heterologous promiscuous FabH, straight-chain fatty alcohols often form the bulk of the product profile. Solution: Protein engineering (e.g., directed evolution or rational active-site mutagenesis) of the acyl-ACP reductase module is required to selectively pull only branched intermediates out of the FAS cycle, reaching selectivities of up to 75% for BLFLs[1].

Conclusion

The biosynthesis of long-chain branched alcohols represents a triumph of modular metabolic engineering. By systematically decoupling precursor supply from elongation and reduction, researchers can override the rigid substrate specificity of native fatty acid synthesis. Future advancements in targeted proteomics and dynamic biosensor-regulated promoters will be critical in closing the titer gap, moving BLFLs from laboratory curiosities to commercially viable advanced biofuels.

References

-

Jiang, W., Qiao, J. B., Bentley, G. J., Liu, D., & Zhang, F. (2017). Modular pathway engineering for the microbial production of branched-chain fatty alcohols. Biotechnology for Biofuels.[Link]

-

Krishnan, A., McNeil, B. A., & Stuart, D. T. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology.[Link]

-

Zhang, K., Sawaya, M. R., Eisenberg, D. S., & Liao, J. C. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. Proceedings of the National Academy of Sciences.[Link]

-

George, K. W., Thompson, M. G., Kang, A., Baidoo, E., Wang, G., Chan, L. J. G., ... & Lee, T. S. (2015). Metabolic engineering for the high-yield production of isoprenoid-based C5 alcohols in E. coli. Scientific Reports. [Link]

Sources

- 1. Modular pathway engineering for the microbial production of branched-chain fatty alcohols (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]

- 4. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability Analysis of 2-Dodecyltetradecan-1-ol

Introduction: The Significance of Thermal Stability for 2-Dodecyltetradecan-1-ol in Advanced Applications

2-Dodecyltetradecan-1-ol is a high molecular weight, branched-chain primary alcohol, belonging to the class of Guerbet alcohols. Its unique structure, featuring a C12 alkyl branch at the second position of a C14 backbone, imparts a range of desirable physicochemical properties. These include a low melting point relative to its linear counterparts, excellent lubricity, and good oxidative stability.[1][2] Such characteristics make it a valuable component in a variety of high-performance applications, including as a lubricant, emollient in cosmetics, and a specialty chemical intermediate. In the realm of drug development, long-chain alcohols like 2-dodecyltetradecan-1-ol are gaining interest as lipid excipients in novel drug delivery systems.

The efficacy and safety of 2-dodecyltetradecan-1-ol in these applications are intrinsically linked to its thermal stability. Exposure to elevated temperatures during manufacturing, storage, or end-use can initiate degradation pathways that alter its chemical identity and physical properties. This can lead to a loss of performance, the formation of potentially harmful byproducts, and a compromised shelf-life of the final product. Therefore, a thorough understanding and rigorous analysis of the thermal stability of 2-dodecyltetradecan-1-ol are paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the thermal stability analysis of 2-dodecyltetradecan-1-ol, with a focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Core Principles of Thermal Analysis Techniques

The thermal stability of a material is not a single data point but rather a comprehensive profile of its behavior as a function of temperature. TGA and DSC are powerful and complementary techniques that provide this profile.[3][4]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is an invaluable tool for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition. By monitoring mass loss, we can identify the temperature ranges of stability and degradation.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For 2-dodecyltetradecan-1-ol, DSC can provide crucial information on its melting behavior and purity.

Anticipated Thermal Behavior and Degradation Pathways of 2-Dodecyltetradecan-1-ol

Guerbet alcohols are known for their enhanced thermal and oxidative stability compared to their linear isomers, a property attributed to their branched structure.[1][7] However, like all organic molecules, they are susceptible to degradation under thermal stress.

The primary alcohol functional group in 2-dodecyltetradecan-1-ol is the most likely site for initial thermal degradation. The principal anticipated degradation pathway is oxidation , which can proceed in two steps:

-

Oxidation to an Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2-dodecyltetradecanal.

-

Oxidation to a Carboxylic Acid: Further oxidation of the aldehyde yields 2-dodecyltetradecanoic acid.

At significantly higher temperatures, carbon-carbon and carbon-oxygen bond cleavage can occur, leading to the formation of a complex mixture of smaller, volatile byproducts. The identification of these byproducts is crucial for a complete understanding of the degradation mechanism and can be achieved by coupling the TGA instrument with a mass spectrometer (TGA-MS).[8][9]

Experimental Protocols for Thermal Stability Analysis

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of 2-dodecyltetradecan-1-ol.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the onset of decomposition and the thermal stability profile of 2-dodecyltetradecan-1-ol.

1. Sample Preparation:

-

Ensure the 2-dodecyltetradecan-1-ol sample is homogenous. If the sample is a waxy solid at room temperature, it may be gently warmed to a liquid state and stirred to ensure uniformity before taking a representative sample.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

2. Instrument Setup and Calibration:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent premature oxidation.

3. TGA Measurement Parameters:

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20 °C/min) can be used for initial screening.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

4. Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

Determine the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of 2-dodecyltetradecan-1-ol.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of 2-dodecyltetradecan-1-ol.

1. Sample Preparation:

-

Accurately weigh 2-5 mg of the 2-dodecyltetradecan-1-ol sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any volatilization of the sample during the analysis.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

2. Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Ensure a stable and flat baseline across the desired temperature range.

3. DSC Measurement Parameters:

-

Purge Gas: Use high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C) for 5 minutes.

-

First Heating Scan: Ramp the temperature from 0 °C to 50 °C at a heating rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 50 °C to 0 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Ramp the temperature from 0 °C to 50 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis.

-

4. Data Analysis:

-

Plot the heat flow versus temperature for the second heating scan.

-

Determine the onset temperature of melting and the peak melting temperature (Tm) from the endothermic peak.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Diagram: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry of 2-dodecyltetradecan-1-ol.

Quantitative Data Summary and Interpretation

Table 1: Physical and Thermal Properties of Guerbet Alcohols

| Property | 2-Octyl-1-dodecanol (C20) | 2-Decyl-1-tetradecanol (C24) | 2-Dodecyltetradecan-1-ol (C26) (Expected) |

| CAS Number | 5333-42-6 | 58670-89-6[10] | N/A |

| Molecular Weight ( g/mol ) | 298.55 | 354.65[10] | 382.73 |

| Melting Point (°C) | -1 to 1 | 17 to 20[10] | 20 - 25 |

| Boiling Point (°C at reduced pressure) | 234-238 at 33 mmHg | 271-275 at 33 mmHg[10] | > 275 at 33 mmHg |

| Flash Point (°C, open cup) | 188 | 210[10] | ~220-230 |

| Expected TGA Tonset (°C, in N2) | > 200 | > 220 | > 230 |

Interpretation of Expected Results:

-

TGA: For 2-dodecyltetradecan-1-ol, a single-step decomposition is expected in an inert atmosphere, with the onset of significant mass loss occurring above 230 °C. The TGA curve will likely show a stable baseline up to this temperature, followed by a sharp drop as the molecule decomposes. The high boiling point of this long-chain alcohol means that volatilization will contribute to the mass loss at higher temperatures.

-

DSC: The DSC thermogram from the second heating scan is expected to show a sharp endothermic peak corresponding to the melting of the material. Based on the trend observed with the C20 and C24 analogs, the melting point of 2-dodecyltetradecan-1-ol is anticipated to be in the range of 20-25 °C. The enthalpy of fusion (ΔHf) will provide a measure of the energy required to melt the crystalline structure and can be used as an indicator of purity.

Advanced Analysis: Evolved Gas Analysis (EGA)

For a more in-depth understanding of the thermal decomposition mechanism, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is highly recommended.[8][9][11] This technique allows for the identification of the gaseous products evolved during the decomposition process.

Diagram: TGA-MS Conceptual Workflow

Caption: Conceptual workflow of a TGA-MS system for evolved gas analysis.

By correlating the mass loss events from the TGA with the mass-to-charge ratios (m/z) of the evolved gases from the MS, we can identify the decomposition products. For 2-dodecyltetradecan-1-ol, we would expect to see signals corresponding to water (m/z 18) and potentially the aldehyde and carboxylic acid degradation products, as well as smaller hydrocarbon fragments at higher temperatures.

Conclusion and Best Practices

The thermal stability of 2-dodecyltetradecan-1-ol is a critical parameter that dictates its performance and reliability in a wide array of applications. A comprehensive analysis using TGA and DSC provides the necessary data to establish its thermal limits and understand its degradation behavior.

Key Takeaways and Recommendations:

-

Establish a Thermal Profile: Always perform both TGA and DSC analysis to obtain a complete picture of the material's thermal properties.

-

Control the Atmosphere: The presence of oxygen can significantly lower the decomposition temperature. Therefore, it is crucial to conduct TGA experiments in an inert atmosphere (e.g., nitrogen) to assess the intrinsic thermal stability. Comparative studies in an oxidative atmosphere (e.g., air) can also be performed to evaluate its oxidative stability.

-

Mind the Thermal History: For DSC analysis, a heat-cool-heat cycle is recommended to eliminate any influence of the sample's prior thermal history on the melting behavior.

-

Utilize Evolved Gas Analysis: For a detailed mechanistic understanding of thermal decomposition, TGA-MS is an invaluable tool for identifying the evolved byproducts.

-

Correlate with Other Techniques: The results from thermal analysis should be correlated with other analytical techniques, such as chromatography (GC, HPLC) and spectroscopy (FTIR, NMR), to provide a comprehensive characterization of the degradation products.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing 2-dodecyltetradecan-1-ol.

References

-

AOCS. (2011, December 22). Guerbet Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Retrieved from [Link]

-

EAG Laboratories. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

-

Ardena. (n.d.). Q&A with Ardena Experts Insights into Thermogravimetric and Evolved Gas Analysis. Retrieved from [Link]

-

Microtrace. (n.d.). Differential Scanning Calorimetry Testing (DSC Analysis). Retrieved from [Link]

-

Infinity LTL. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

PubChem. (n.d.). 2-Dodecoxypentadecan-1-ol. Retrieved from [Link]

-

MDPI. (2025, November 14). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Conversion of Ethanol to Guerbet Alcohols and Other Products: Combined Catalytic and Theoretical Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

ResearchGate. (2026, January 9). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Retrieved from [Link]

-

TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Retrieved from [Link]

- Google Patents. (n.d.). US9840449B2 - Guerbet alcohols and methods for preparing and using same.

-

Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

MOLBASE. (n.d.). 2-decyltetradecan-1-ol price & availability. Retrieved from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

PubChem. (n.d.). trans-2-Dodecen-1-ol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dodecan-1-ol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. torontech.com [torontech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. torontech.com [torontech.com]

- 7. aocs.org [aocs.org]

- 8. mt.com [mt.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. 2-Decyl-1-tetradecanol 2-Decyltetradecanol [sigmaaldrich.com]

- 11. ardena.com [ardena.com]

Methodological & Application

Protocol for the Esterification of 2-Dodecyltetradecanol for Advanced Biolubricant Synthesis

Overview and Mechanistic Insights

The development of high-performance synthetic biolubricants increasingly relies on the esterification of branched alcohols, specifically Guerbet alcohols[1][2]. 2-Dodecyltetradecanol is a highly sterically hindered, C26

The Causality of -Branching

In traditional linear esters, uniform hydrocarbon chains align closely, maximizing intermolecular Van der Waals forces. This crystalline packing results in high pour points, causing the lubricant to solidify at ambient or mildly cold temperatures[2].

The structural ingenuity of using 2-dodecyltetradecanol lies in its massive dodecyl branch at the

Experimental Workflow

Workflow for the synthesis of 2-dodecyltetradecanol esters via PTSA and Lipozyme 435 catalysis.

Quantitative Data: Impact of Branching on Lubricant Properties

The table below summarizes the profound effect of

| Physicochemical Property | Di-(2-dodecyltetradecyl) Adipate (Branched) | Di-hexacosyl Adipate (Linear Analog) |

| Molecular Weight | 875.5 g/mol | 875.5 g/mol |

| Kinematic Viscosity (100 °C) | ~ 12.5 cSt | Solid at 100 °C |

| Viscosity Index (VI) | > 140 | N/A |

| Pour Point | < -45 °C | > +60 °C |

| Oxidative Stability | Excellent (Fully Saturated) | Excellent (Fully Saturated) |

Step-by-Step Methodologies

We present two distinct synthetic routes. Route A utilizes traditional acid catalysis, ideal for rapid, small-scale laboratory synthesis. Route B employs a modern biocatalytic approach, which is highly recommended for scalable, "green" synthesis due to its solvent-free nature and high selectivity[1][7].

Route A: Acid-Catalyzed Fischer Esterification (PTSA)

Causality: Fischer esterification is an equilibrium-driven process. To achieve high yields with sterically hindered Guerbet alcohols, water must be continuously removed from the system. Toluene acts as an azeotropic solvent to facilitate this via a Dean-Stark trap[2].

-

Substrate Preparation: In a 500 mL round-bottom flask, combine 2-dodecyltetradecanol (2.05 equivalents) and the chosen dicarboxylic acid (e.g., adipic acid, 1.0 equivalent).

-

Solvent & Catalyst: Add 150 mL of anhydrous toluene and 1.5% (w/w relative to substrates) of p-toluenesulfonic acid monohydrate (PTSA)[2][8].

-

Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110–120 °C under continuous magnetic stirring.

-

Equilibrium Driving: Allow the reaction to reflux until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours)[8].

-

Neutralization & Workup: Cool the reaction mixture to room temperature. Wash the organic layer twice with a 5% aqueous

solution to neutralize the PTSA and extract any unreacted acid[8]. Follow with brine washes until the aqueous phase reaches a neutral pH. -

Solvent Removal: Dry the organic layer over anhydrous

, filter, and remove the toluene using a rotary evaporator under reduced pressure.

Route B: Solvent-Free Biocatalytic Esterification (Lipozyme® 435)

Causality: Lipozyme 435 (immobilized Candida antarctica Lipase B) exhibits remarkable promiscuity and stability, allowing it to esterify bulky branched alcohols without the need for toxic solvents. Vacuum is applied to shift the thermodynamic equilibrium by removing the water byproduct[1][7].

-

Substrate Preparation: Into a vertically stirred, thermostated batch tank reactor, add 2-dodecyltetradecanol and the dicarboxylic acid in a strict 2:1 molar ratio[1][7].

-

Enzyme Addition: Introduce 2.5% to 5.0% (w/w) of Lipozyme® 435 directly into the solvent-free mixture[7].

-

Reaction Conditions: Heat the reactor to 60–70 °C. Initiate mechanical stirring at 350 rpm to ensure uniform dispersion of the immobilized enzyme beads[7].

-

Vacuum Application: Apply a continuous vacuum (approx. 50 mbar) to the reactor to continuously vaporize and remove the water generated during the reaction[2][7].

-

Enzyme Recovery: Once the reaction reaches >95% conversion (typically 2–4 hours, monitored via Total Acid Number), filter the mixture while hot (to prevent viscosity-induced clogging) through a sintered glass funnel. The recovered enzyme beads can be washed with hexane, dried, and reused for up to 5–10 cycles[1][7].

Quality Control & Validation System

A self-validating protocol requires rigorous post-synthesis characterization to ensure the integrity of the biolubricant.

-

Total Acid Number (TAN): Perform a titration using 0.1 M KOH. A successful esterification should yield a TAN of < 0.5 mg KOH/g, indicating the near-complete consumption of the carboxylic acid[3][9].

-

Structural Verification (GC-MS / NMR): Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and verify the absence of unreacted 2-dodecyltetradecanol.

-NMR can be used to integrate the ester -

Tribological & Rheological Testing: Measure the Kinematic Viscosity at 40 °C and 100 °C (ASTM D445) to calculate the Viscosity Index (ASTM D2270). Determine the Pour Point (ASTM D97) to validate the low-temperature efficacy imparted by the

-branching[3][4].

References

1.[1] Guerbet alcohol esters: Practical synthesis and applications. ResearchGate.1 2.[2] A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. 2 3.[8] US4767815A - Guerbet alcohol esters. Google Patents. 8 4.[5] ESTER COMPOUNDS AND LUBRICATING OIL COMPOSITIONS CONTAINING SAME - EP 3676240 B1. European Patent Office. 5 5.[3] Guerbet alcohol esters: Practical synthesis and applications. ResearchGate. 3 6.[4] Bio-lubricants based on Guerbet Alcohol and Ricinoleic Estolides: Effect of Structure on physiochemical and tribological properties. SSRN. 4 7.[6] Synthesis of guerbet esters and its application in drilling and grinding oil. ResearchGate. 6 8.[9] Bio-lubricants based on Guerbet Alcohol and Ricinoleic Estolide: Effect of Structure on physicochemical and tribological properties. ResearchGate. 9 9.[7] Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. ResearchGate. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4767815A - Guerbet alcohol esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating Low-Viscosity Cosmetic Emulsions with Dodecyltetradecanol

Introduction: The Quest for Elegance and Efficacy in Low-Viscosity Emulsions

In the landscape of cosmetic science, the demand for sophisticated, lightweight, and aesthetically pleasing formulations is ever-present. Low-viscosity emulsions, such as serums, sprayable lotions, and fluid foundations, represent a significant and growing market segment. These products offer a unique sensory experience and are often the preferred delivery system for a variety of active ingredients. However, achieving a stable, low-viscosity emulsion without compromising on emollience and skin feel presents a formidable challenge for formulators. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of dodecyltetradecanol, a high-purity branched fatty alcohol, to overcome these challenges and formulate elegant and effective low-viscosity cosmetic emulsions.

Dodecyltetradecanol, a C26 Guerbet alcohol, is a remarkable emollient that offers a unique combination of properties, making it an ideal candidate for low-viscosity systems.[1] Its branched-chain structure results in a lower melting point and viscosity compared to its linear counterparts of similar carbon chain length.[1] This inherent fluidity, coupled with its excellent emollient and skin-conditioning properties, allows for the creation of stable emulsions with a desirable light, non-greasy skin feel.[2] This guide will delve into the physicochemical rationale for using dodecyltetradecanol, provide detailed formulation strategies, and present robust experimental protocols for the preparation and characterization of low-viscosity emulsions.

I. The Science of Dodecyltetradecanol in Emulsion Systems

A. Physicochemical Properties and their Impact on Viscosity

Dodecyltetradecanol's efficacy in reducing emulsion viscosity can be attributed to its unique molecular architecture. As a Guerbet alcohol, it possesses a branched structure that disrupts the close packing of molecules in the oil phase of an emulsion.[3][4] This steric hindrance prevents the formation of highly ordered, viscosity-building structures that are common with linear fatty alcohols.[5]

| Property | Value | Significance in Low-Viscosity Emulsions |

| INCI Name | Dodecyltetradecanol | Universal nomenclature for cosmetic ingredient labeling. |

| Chemical Structure | Branched-chain fatty alcohol (Guerbet Alcohol) | The branched structure is key to its viscosity-reducing properties and light sensory profile.[3][4] |

| Appearance | Clear, colorless to slightly yellowish liquid | Allows for the formulation of aesthetically pleasing, transparent, or lightly colored emulsions. |

| Solubility | Insoluble in water; soluble in oils | Dictates its role as a component of the oil phase in an emulsion. |

| Emolliency | Excellent | Provides a soft, smooth, and non-greasy skin feel, enhancing the sensory experience of the final product.[2] |

| Oxidative Stability | High | Contributes to the overall stability and shelf-life of the cosmetic formulation.[1] |

B. Mechanism of Viscosity Reduction and Emulsion Stabilization

The incorporation of dodecyltetradecanol into an emulsion's oil phase influences its rheological properties through several mechanisms:

-